![molecular formula C23H24N4O2S B2443996 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide CAS No. 1184984-43-7](/img/structure/B2443996.png)
2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound’s primary targets are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
The compound interacts with its targets by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . This interaction results in inhibitory activities against both PI3K and HDAC .
Biochemical Pathways
The compound affects the PI3K/AKT pathway, which is important for cell proliferation, survival, differentiation, and migration . It also impacts the epigenetic modifications induced by HDACs, affecting various signaling networks .
Pharmacokinetics
It’s worth noting that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in potent antiproliferative activities against certain cell lines . This is likely due to the inhibition of PI3K and HDAC, which disrupts cell proliferation and survival pathways .
Análisis Bioquímico
Cellular Effects
The compound has shown potent antiproliferative activities against certain cell lines, indicating its potential as an anticancer therapeutic . It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide is known to exert its effects through binding interactions with biomolecules and changes in gene expression . It has been designed to inhibit both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making it a dual-acting inhibitor .
Actividad Biológica
The compound 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its mechanism of action, therapeutic applications, and any relevant case studies or research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Imidazo[1,2-c]quinazoline core
- Thio group
- N-phenylbutanamide side chain
These structural features contribute to its biological activity, particularly in modulating various biochemical pathways.
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets. The imidazoquinazoline scaffold has been associated with:
- Adenosine receptor modulation : Specifically targeting A1 and A2A receptors which are implicated in numerous physiological processes including inflammation and pain modulation .
- Bronchodilator effects : Related compounds have shown bronchodilatory effects in preclinical models, suggesting potential applications in respiratory diseases .
Pharmacological Effects
The compound has been evaluated for several pharmacological effects:
- Anti-inflammatory Activity : Research suggests that derivatives of the quinazoline family exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that certain derivatives may possess cytotoxic effects on various cancer cell lines.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Bronchodilator Evaluation : In a study involving guinea pigs, certain imidazoquinazolines were found to be five to ten times more effective than theophylline as bronchodilators without CNS side effects .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the imidazoquinazoline scaffold significantly influence the biological activity, emphasizing the importance of functional groups in enhancing efficacy .
- Cytotoxicity Studies : Research demonstrated that specific analogs exhibited selective cytotoxicity against breast cancer cell lines, indicating potential therapeutic applications in oncology .
Aplicaciones Científicas De Investigación
Antimalarial Activity
Recent studies have highlighted the potential of compounds related to imidazoquinazoline derivatives in combating malaria. The structure of 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide suggests it may exhibit similar properties. Research has shown that imidazoquinazoline derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Case Study: Synthesis and Evaluation
In a study by Raj et al., various imidazoquinazoline derivatives were synthesized and evaluated for their antimalarial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The findings indicated that certain derivatives exhibited significant activity with IC50 values comparable to established antimalarial drugs like chloroquine and artemisinin .
Compound | IC50 (µM) | Activity Level |
---|---|---|
Chloroquine | 0.005 | Reference |
Artemisinin | 0.004 | Highly Active |
2-((3-oxo...) | TBD | Potentially Active |
Anticancer Activity
The compound also shows promise in cancer research due to its structural characteristics that may interact with various biological targets involved in tumor growth and proliferation. Specifically, imidazoquinazolines have been reported to inhibit ataxia telangiectasia mutated (ATM) kinase, which is implicated in several cancer types.
Case Study: ATM Kinase Inhibition
A patent application describes the use of imidazoquinazoline derivatives as selective modulators of ATM kinase. This inhibition is crucial for developing therapies targeting ATM-mediated diseases, including cancer . The compound's ability to modulate this pathway could lead to new therapeutic strategies.
Immunomodulatory Effects
Immunomodulation is another area where this compound may play a significant role. Compounds with similar structures have been shown to exhibit indole 2,3-dioxygenase (IDO) inhibitory activity, which can enhance immune responses against tumors and infections.
Research Insights
Research indicates that IDO inhibitors can improve the efficacy of immunotherapies by preventing the immune evasion of tumors. The application of this compound in immunotherapy could be explored further to assess its potential benefits in enhancing anti-tumor immunity .
Propiedades
IUPAC Name |
2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-10-18-22(29)27-20(25-18)16-13-8-9-14-17(16)26-23(27)30-19(4-2)21(28)24-15-11-6-5-7-12-15/h5-9,11-14,18-19H,3-4,10H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWYWYEQGITHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.